molecular formula C9H10S B1266259 (Allylthio)benzene CAS No. 5296-64-0

(Allylthio)benzene

Cat. No. B1266259
CAS RN: 5296-64-0
M. Wt: 150.24 g/mol
InChI Key: QGNRLAFFKKBSIM-UHFFFAOYSA-N
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Description

"(Allylthio)benzene" refers to a class of organic compounds characterized by the presence of an allylthio group (-SCH2CH=CH2) attached to a benzene ring. These compounds are of interest in synthetic organic chemistry due to their potential as intermediates in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials.

Synthesis Analysis

The synthesis of "(Allylthio)benzene" and related compounds typically involves the attachment of an allylthio group to a benzene ring. This can be achieved through various methods, including the Friedel-Crafts alkylation, where an allyl chloride reacts with benzene in the presence of a Lewis acid catalyst, or via the reaction of benzene with allyl mercaptan in a substitution reaction. These methods highlight the versatility and adaptability of synthetic approaches in achieving desired molecular architectures (Rossi et al., 2014).

Safety And Hazards

Benzene, a component of (Allylthio)benzene, is known to be harmful to the eyes, skin, airway, nervous system, and lungs . It can cause blood cancers like leukemia . Therefore, it’s important to handle (Allylthio)benzene with care, using protective equipment and following safety guidelines .

Future Directions

The future of (Allylthio)benzene research lies in exploring its potential uses and improving its synthesis methods. For instance, single-atom catalysts (SACs) have emerged as a potential catalyst for catalytic reactions, particularly for benzene oxidation to phenol . Furthermore, as the world moves towards greener and more sustainable energy sources, the production methods of (Allylthio)benzene may need to adapt .

properties

IUPAC Name

prop-2-enylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10S/c1-2-8-10-9-6-4-3-5-7-9/h2-7H,1,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNRLAFFKKBSIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70201002
Record name (Allylthio)benzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Allylthio)benzene

CAS RN

5296-64-0
Record name (2-Propen-1-ylthio)benzene
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URL https://commonchemistry.cas.org/detail?cas_rn=5296-64-0
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Record name (Allylthio)benzene
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Record name (Allylthio)benzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (allylthio)benzene
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Record name S-ALLYLTHIOBENZENE
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Synthesis routes and methods

Procedure details

To a 1 L flask at 0 C was added 160 mL of methanol. The solution was kept under 30 C as Na metal (5.10 g, 221.24 mmol) was added in small portions. After all the sodium had reacted, 4-hydroxythiophenol (25.0 g, 2.2 eq) was added to the solution of sodium methoxide. The solution was heated to reflux and 3-chloro-2-chloromethyl-1-propene (11.26 g, 1 eq) was added dropwise over 1 hour. The solution was allowed to reflux overnight. The solution was cooled to 25 C, filtered, and reduced in vacuo to remove the methanol. The crude material was taken up in 500 mL of water and extracted with ether (4×150 mL). The ether layer was washed with 1N HCl, water, brine, and dried over sodium sulfate. The organic layer was reduced in vacuo to a crude orange oil. The oil was purified by flash chromatography 90:10 hexanes/ethyl acetate to yield 23.52 g of a colorless oil. Yield 85.8%. 1H NMR (400 MHz, CDCl3, δ): 7.23 (m, 4H, Ar—H), 6.74 (m, 4H, Ar—H), 5.84 (s, 2H, Ar—OH), 4.70 (s, 2H, C═CH2), 3.57 (s, 4H, CH2); 13C NMR (400 MHz, CDCl3, δ): 155.3 (C1), 140.45 (C10), 138.6 (C5), 134.3 (C8), 132.7 (C4), 126.0 (C7), 116.5 (C3), 116.0 (C6), 40.63 (C11); MS (ESI, m/z): [M+Li]+ calcd for C16H16O2S2, 344.3; found, 344.3.
[Compound]
Name
Na
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
11.26 g
Type
reactant
Reaction Step Four
Quantity
160 mL
Type
solvent
Reaction Step Five
Yield
85.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
GL Morgans, DB Yadav, MA Fernandes… - Tetrahedron …, 2012 - Elsevier
Application of sub-stoichiometric amounts of Grubbs’ second generation catalyst to the substrate N-allyl-N-[2-(allylsulfanyl)phenyl]-4-methylbenzenesulfonamide afforded the ring-…
Number of citations: 8 www.sciencedirect.com
GL Morgans, EL Ngidi, LG Madeley, SD Khanye… - Tetrahedron, 2009 - Elsevier
A small library of 1,4-benzodioxins and 4H-1,4-benzoxazines was synthesized from the corresponding bis-allyloxy precursors by way of an initial isomerization to the bis-vinyloxy …
Number of citations: 39 www.sciencedirect.com
Z Fu, Q Zhou, Y Xiao, J Wang - Polymer Chemistry, 2022 - pubs.rsc.org
The Cu(I)-catalyzed Doyle–Kirmse reaction has been successfully introduced into polymer chemistry for the first time. A series of new types of sulfur-containing polymers were efficiently …
Number of citations: 9 pubs.rsc.org
GN Schrauzer, H Prakash - Inorganic Chemistry, 1975 - ACS Publications
The synthesis of a number of new transition metal mercaptides of the ligand 1, 4-dimercaptobenzene is reported. Several of these mercaptides, which are regarded as S-bridged …
Number of citations: 35 pubs.acs.org
Y Koleva, Y Tasheva - MATHEMATICS AND NATURAL SCIENCE - researchgate.net
Sulfur being the third most abundant element next to carbon and hydrogen poses a serious threat in view of both economy and environment. Acute toxicity is one of a batch of tests used …
Number of citations: 2 www.researchgate.net
G Schaden - Journal of Analytical and Applied Pyrolysis, 1985 - Elsevier
Some combinations of vacuum flow pyrolysis with spectroscopic methods are described. Different ways of obtaining larger amounts of materials are given and some types of reactions …
Number of citations: 12 www.sciencedirect.com

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